molecular formula C16H32O2Pb B1647936 Lead palmitate CAS No. 19528-55-3

Lead palmitate

Cat. No.: B1647936
CAS No.: 19528-55-3
M. Wt: 463 g/mol
InChI Key: CTTASJIVHHYQOM-UHFFFAOYSA-N
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Description

Lead palmitate is a chemical compound formed by the reaction of lead with palmitic acid. It is classified as a metal soap, which is an organic salt of a metal cation and a carboxylate anion containing at least eight carbon atoms in the alkyl chain. This compound is commonly found in various industrial applications due to its unique properties, such as its insolubility in water and increased solubility in non-polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead palmitate can be synthesized by mixing a solution of lead nitrate with a solution of palmitic acid in methanol. The mixture is then left in an ultrasonic bath for a specific duration to facilitate the reaction . The reaction can be represented as follows: [ \text{Pb(NO}3\text{)}2 + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO)}_2 + 2 \text{HNO}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced through a transesterification reaction involving lead salts and palmitic acid. The reaction is typically carried out in the presence of solvents such as dimethyl sulfoxide and isobutanol, followed by a series of evaporation and solvent extraction steps to purify the product .

Chemical Reactions Analysis

Types of Reactions: Lead palmitate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead oxide and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield elemental lead.

    Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Metal salts like zinc chloride or copper sulfate can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Lead oxide and other lead-containing compounds.

    Reduction: Elemental lead.

    Substitution: Metal palmitates of the substituting metal.

Scientific Research Applications

Lead palmitate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lead palmitate involves its interaction with cellular components, leading to various biochemical effects. Lead ions can disrupt cellular processes by binding to proteins and enzymes, altering their function. This can result in oxidative stress, inflammation, and cell death. The molecular targets of this compound include cellular membranes, where it can integrate and disrupt membrane integrity, and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

    Lead Stearate: Similar to lead palmitate but derived from stearic acid. It has similar applications and properties.

    Lead Azelate: Formed from azelaic acid, used in similar industrial applications.

    Zinc Palmitate: A zinc-based metal soap with similar properties but different metal ion.

Uniqueness: this compound is unique due to its specific fatty acid chain length and the presence of lead, which imparts distinct chemical and physical properties. Compared to other metal soaps, this compound has higher toxicity and specific industrial applications that leverage its unique characteristics .

Properties

CAS No.

19528-55-3

Molecular Formula

C16H32O2Pb

Molecular Weight

463 g/mol

IUPAC Name

hexadecanoate;lead(2+)

InChI

InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);

InChI Key

CTTASJIVHHYQOM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Pb]

Key on ui other cas no.

90388-10-6
19528-55-3
15773-56-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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